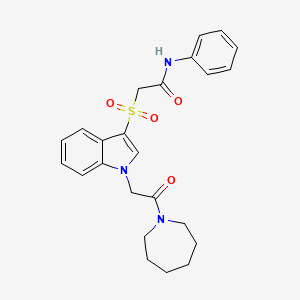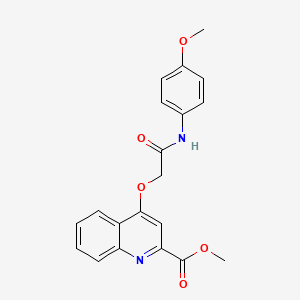![molecular formula C25H21N7O B2840100 (E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836652-20-1](/img/structure/B2840100.png)
(E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxalines are a class of organic compounds that are widely studied due to their diverse biological activities . They are nitrogen-containing heterocyclic compounds, which are often used in pharmaceutical and industrial applications . Pyrroloquinoxalines are a subclass of quinoxalines, which have an additional pyrrole ring. They are known for their pronounced biological activity .
Synthesis Analysis
Quinoxalines can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . Other methods involve intramolecular cyclization of certain imidazole derivatives .Molecular Structure Analysis
Quinoxalines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The addition of the pyrrole ring in pyrroloquinoxalines adds another layer of complexity to the molecular structure.Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxalines can vary widely depending on their specific structure and functional groups. They are generally crystalline compounds .Aplicaciones Científicas De Investigación
Synthesis and Coordination Chemistry
Quinoxaline derivatives are synthesized for their ability to form coordinate bonds with metal ions such as Mn(II) and Fe(II). These complexes are explored for targeted delivery of nitric oxide (NO) to biological sites, like tumors, where NO is released upon irradiation. This application demonstrates the compound's potential in developing therapeutic agents and research tools for studying NO's role in biological systems (Yang et al., 2017).
Pharmacological Applications
Quinoxalines possess unique pharmacological properties, making them versatile in drug development. Their synthesis and structural characterization pave the way for creating new compounds with potential pharmacological applications, highlighting their significance in medicinal chemistry (Faizi et al., 2018).
Diversity-Oriented Synthesis
The development of methods for synthesizing pyrrolo[3,4-c]quinoline derivatives through cascade reactions underscores the flexibility and potential of quinoxaline analogs in creating structurally diverse molecules. This is crucial for generating libraries of compounds for biological screening and drug discovery (Yu et al., 2015).
Antimicrobial Activity
Quinoxaline derivatives are also synthesized for their bioactivity, including antimicrobial properties. This application is particularly relevant in the search for new antimicrobial agents amid growing resistance to existing drugs. Studies have shown that certain quinoxaline derivatives exhibit significant antimicrobial activity, illustrating their potential in addressing global health challenges (Jadhav & Halikar, 2013).
Advanced Material Applications
Quinoxaline derivatives are explored for applications beyond pharmacology, including material science. For instance, quinoxaline-containing polymers exhibit unique properties, such as fluorescence or enhanced thermal stability, making them suitable for various industrial applications. This demonstrates the compound's versatility and potential in developing new materials (Baek, Ferguson, & Tan, 2003).
Mecanismo De Acción
Direcciones Futuras
Quinoxalines and their derivatives continue to attract the attention of researchers due to their diverse biological activities and potential applications in the treatment of various diseases . Future research will likely continue to explore new synthesis methods, investigate their mechanisms of action, and develop new drugs based on these compounds.
Propiedades
IUPAC Name |
2-amino-N-(2-phenylethyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O/c26-23-21(25(33)28-15-12-17-6-2-1-3-7-17)22-24(31-20-9-5-4-8-19(20)30-22)32(23)29-16-18-10-13-27-14-11-18/h1-11,13-14,16H,12,15,26H2,(H,28,33)/b29-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSLRAJZCFTMSB-MUFRIFMGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

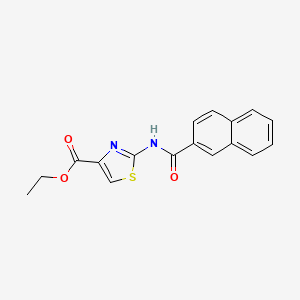

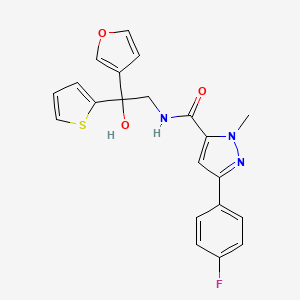
![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2840020.png)
![N-{1-({2-[(dimethylamino)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2840021.png)

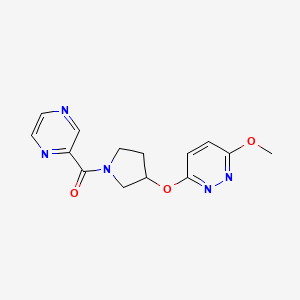
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2840033.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-carboxamide](/img/structure/B2840035.png)
![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840036.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2840037.png)
